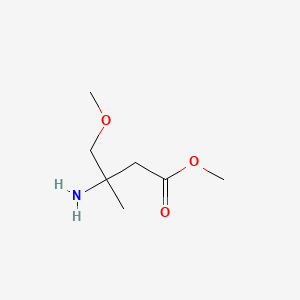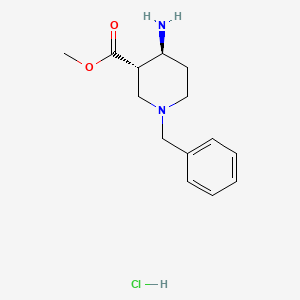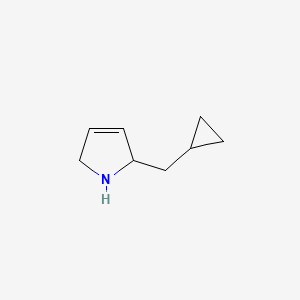![molecular formula C13H19Cl3N4O B1469808 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride CAS No. 1423029-03-1](/img/structure/B1469808.png)
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Vue d'ensemble
Description
“3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride” is a chemical compound with the CAS Number: 1423029-03-1 . It has a molecular weight of 353.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine trihydrochloride . The InChI code is 1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular weight of the compound is 353.68 .Applications De Recherche Scientifique
Hemodynamic Effects
Research has been conducted on compounds affecting cardiovascular functions, demonstrating their hemodynamic effects in various contexts. For instance, studies have explored the efficacy of certain compounds in improving cardiac output, reducing preload and afterload, and their potential as inotropic agents for treating chronic heart failure (Thormann, Kramer, & Schlepper, 1981; Nebel, Sabin, & Surawitzki, 1981). These findings could suggest similar research avenues for compounds like "3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride" in evaluating cardiovascular effects.
Pharmacokinetic Studies
Pharmacokinetic profiles of novel compounds are crucial in understanding their metabolism, distribution, and excretion patterns in humans. Studies on compounds such as BMS-690514 have detailed the metabolic pathways, including oxidation, glucuronidation, and the identification of metabolites, providing insights into how similar research can be structured for new chemical entities (Christopher et al., 2010).
Metabolism and Safety Testing
The examination of metabolites and safety profiles forms a critical part of assessing new pharmaceuticals. For instance, the metabolism and disposition of specific compounds in humans, including identification of major metabolic pathways and excretion routes, are essential for evaluating their safety and therapeutic potential (Balani et al., 1995). This kind of research is pertinent for chemicals like "this compound," especially when considering their application in human health.
Neuropharmacological Applications
The role of specific receptors and pathways in neurological conditions is a significant area of research. Studies on receptor occupancy, effects on learning, and potential therapeutic applications for neurological disorders could be relevant. Research on compounds targeting mGlu1 and mGlu5 receptors, for example, has shown effects on negatively reinforced learning, suggesting possible implications for similar compounds in neuropharmacology (Gravius et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSNXISIZYIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)

![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)




![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)

![[(3-Fluoro-2-thienyl)methyl]amine](/img/structure/B1469743.png)
![[1-(Thiophen-3-yl)cyclopentyl]methanamine](/img/structure/B1469744.png)


![3-Ethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469748.png)